1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine
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Overview
Description
1-Ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicine and pharmacology. In
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, particularly those involved in the regulation of cellular signaling pathways. This may explain its potential as a lead compound for the development of new drugs.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential neuroprotective effects. In addition, it has been shown to have potential as a treatment for certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine for lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are a number of future directions for research on 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different biological pathways.
Synthesis Methods
The synthesis of 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is typically carried out through a reaction between 3-propan-2-yloxyaniline and ethyl 4-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide and sodium hydride to form the final compound.
Scientific Research Applications
1-Ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of pharmacology, particularly in the development of new drugs. This compound has been shown to have potential as a lead compound for the development of new drugs that target specific biological pathways.
properties
IUPAC Name |
1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-5-18-10-9-17(14(4)12-18)15-7-6-8-16(11-15)19-13(2)3/h6-9,11,13-14H,5,10,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVOCIFNQOINU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC=C(C(C1)C)C2=CC(=CC=C2)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.